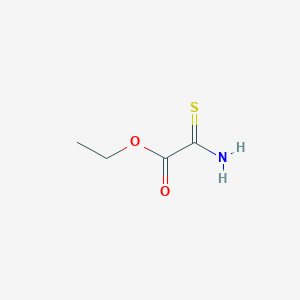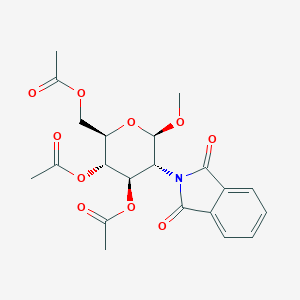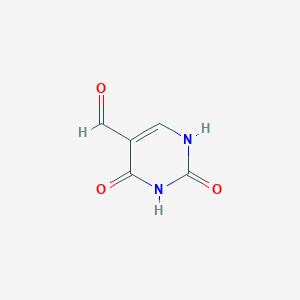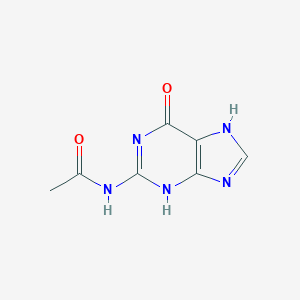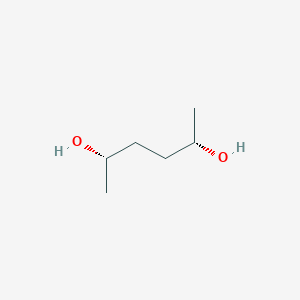
(2S,5S)-己二醇
描述
"(2S,5S)-hexane-2,5-diol" is a diol, meaning it contains two hydroxyl (-OH) groups attached to different carbon atoms within a hexane chain. The configuration "(2S,5S)" indicates the specific stereochemistry of the molecule, with both hydroxyl groups positioned in the S configuration at the 2nd and 5th carbon atoms, respectively.
Synthesis Analysis
The synthesis of diols similar to "(2S,5S)-hexane-2,5-diol" often involves catalytic hydrogenation or advanced organic reactions that ensure the correct stereochemistry. For instance, research on sustainable solvents like 2-methyloxolane (2-MeOx) discusses alternatives to traditional hexane for green chemistry applications, indicating a move towards more environmentally friendly synthesis methods (Rapinel et al., 2020).
Molecular Structure Analysis
The molecular structure of "(2S,5S)-hexane-2,5-diol" includes a hexane backbone with two hydroxyl groups. This configuration influences its reactivity and interaction with other molecules. Studies on compounds like hexaazatriphenylene (HAT) derivatives show how the structure impacts electronic and material properties, offering insights into how molecular structure analysis is crucial for understanding a compound's potential applications (Segura et al., 2015).
Chemical Reactions and Properties
The chemical reactions of diols can include oxidation, polymerization, and the formation of esters or ethers. The reactivity towards these processes is influenced by the presence and position of the hydroxyl groups. For example, the synthesis and antioxidant evaluation of isoxazol-5(4H)-ones discuss the chemical transformations of molecules under different conditions, which could be analogous to reactions involving diols (Laroum et al., 2019).
Physical Properties Analysis
The physical properties of "(2S,5S)-hexane-2,5-diol", such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of hydroxyl groups makes it more polar and potentially more soluble in water than its hydrocarbon counterparts. Studies on the physical properties of other diols, such as pentane-1,5-diol, highlight the importance of diol structure in determining these properties (Jacobsson Sundberg & Faergemann, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the hydroxyl groups' positioning and the compound's overall stereochemistry. The review on microbial degradation and toxicity of hexahydro-1,3,5-trinitro-1,3,5-triazine provides insight into how specific structural features of molecules can influence their environmental behavior and interactions, an aspect relevant to understanding the chemical properties of diols (Khan et al., 2012).
科学研究应用
1. 精细化学品和药物的生物合成 对映体纯的(2S,5S)-己二醇可作为生产各种精细化学品和药物的多功能构建块 . 它是通过面包酵母介导的 2,5-己二酮还原获得的 .
工业规模生产
对于工业和商业规模,该二醇目前是通过面包酵母介导的 2,5-己二酮还原获得的 . 然而,该过程存在时空产率不足的缺点 .
新合成路线的开发
需要一条新的合成路线,以实现更高的体积生产率 . 负责面包酵母中 2,5-己二酮还原的酶已被鉴定 .
重组酶的生物还原
使用重组酶进行生物还原,可以得到转化率 >99% 且 de 和 ee >99.9% 的 (2S,5S)-己二醇 . 该二醇以无与伦比的高体积生产率获得 .
还原的催化效率
属性
IUPAC Name |
(2S,5S)-hexane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426191 | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34338-96-0 | |
| Record name | 2,5-Hexanediol, (2S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034338960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5S)-2,5-Hexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-HEXANEDIOL, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2YQ77RD3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the length of the carbon chain in (2S,5S)-hexane-2,5-diol-based diphosphites affect catalyst structure and performance?
A1: Research indicates that the length of the carbon bridge in (2S,5S)-hexane-2,5-diol-derived diphosphites directly influences how the ligand coordinates to the rhodium metal center in the catalyst []. Shorter bridges favor equatorial-axial coordination, while longer bridges, like those derived from (2S,5S)-hexane-2,5-diol, generally prefer a bis-equatorial coordination []. This difference in coordination impacts the catalyst's stability and, consequently, its activity and enantioselectivity in the hydroformylation reaction.
Q2: What role does fluxional behavior play in these (2S,5S)-hexane-2,5-diol-based diphosphite catalysts?
A2: NMR studies have shown that hydridorhodium diphosphite dicarbonyl complexes, including those incorporating (2S,5S)-hexane-2,5-diol, exhibit fluxional behavior in solution [, ]. This means the ligands can rapidly change their coordination mode around the rhodium center. The energy barriers (enthalpies of activation) for these fluxional processes are influenced by the steric bulk of the diphosphite ligand []. Understanding this dynamic behavior is crucial for interpreting catalytic results, as different coordination modes can lead to varying levels of activity and selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







